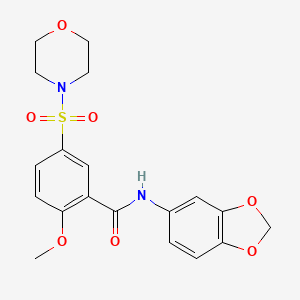

N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-methoxy-5-(morpholine-4-sulfonyl)benzamide is a benzamide derivative characterized by a central benzene ring substituted with three key functional groups:

- Methoxy group at position 2, which may influence electronic properties and steric effects.

The compound’s structural elucidation likely employs crystallographic tools such as SHELX for refinement and ORTEP for visualization, standard methods in small-molecule analysis .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7S/c1-25-16-5-3-14(29(23,24)21-6-8-26-9-7-21)11-15(16)19(22)20-13-2-4-17-18(10-13)28-12-27-17/h2-5,10-11H,6-9,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGJRBNNTVTOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step chemical processes. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of palladium catalysts and appropriate ligands to facilitate the coupling of the benzodioxole ring with the sulfonylbenzamide moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pd-catalyzed C-N cross-coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or morpholine groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer properties and potential use in drug development.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Benzamide Derivatives

N-(2-Diethylaminoethyl)-2-Methoxy-5-(Methylsulfonyl)Benzamide (TGA276)

- Core Structure : Benzamide backbone.

- Substituents: Position 5: Methylsulfonyl (weaker electron-withdrawing effect vs. morpholine sulfonyl). Position 2: Methoxy (common feature). N-linked group: Diethylaminoethyl (basic side chain enhancing solubility in acidic environments).

N-(2-(4-Fluorophenyl)ethyl)-5-(Piperidine-1-sulfonyl)-2-methoxybenzamide

- Core Structure : Benzamide.

- Substituents :

- Position 5: Piperidine-1-sulfonyl (less polar than morpholine sulfonyl).

- N-linked group: 4-Fluorophenethyl (introduces halogen-mediated hydrophobic interactions).

Comparison with Benzimidazole Derivatives

1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxybenzimidazoles (3o, 3p)

- Core Structure : Benzimidazole (aromatic heterocycle with two nitrogen atoms).

- Substituents :

- Position 5/6: Methoxy (similar to target compound).

- Benzenesulfonyl group with morpholine propoxy chain.

- Key Differences :

1-[(N,N-Dimethylamino)benzenesulfonyl]-5/6-methoxybenzimidazoles (3s, 3t)

- Substituents: N,N-Dimethylaminobenzenesulfonyl (basic dimethylamino group vs. neutral morpholine sulfonyl).

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Analysis : Crystallographic tools (SHELX, ORTEP) are critical for confirming the morpholine sulfonyl group’s conformation and hydrogen-bonding networks in the target compound .

- Biological Relevance : The morpholine sulfonyl group in the target compound may improve blood-brain barrier penetration compared to methylsulfonyl analogs, a hypothesis supported by studies on similar CNS-targeting benzamides .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-methoxy-5-(morpholine-4-sulfonyl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O5S |

| Molecular Weight | 366.43 g/mol |

| LogP | 3.1808 |

| Polar Surface Area | 88.084 Ų |

| Hydrogen Bond Acceptors | 10 |

| Hydrogen Bond Donors | 1 |

The structure includes a benzodioxole moiety, which is known for its diverse biological activities, and a morpholine sulfonamide group that may enhance its pharmacological profile.

Antiproliferative Activity

Research indicates that derivatives of benzodioxole compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer types, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, which are critical in cancer therapy. Some studies suggest that the antiproliferative activity may not correlate directly with oxidative stress inhibition but rather with other pathways involved in cell survival and proliferation .

Antioxidant Activity

In addition to antiproliferative effects, this compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative damage. The antioxidant activity was evaluated using various assays, confirming that it outperforms standard antioxidants like BHT (Butylated Hydroxytoluene) .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Its derivatives have been tested against Gram-positive and Gram-negative bacteria, showing significant activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 8 μM for certain derivatives .

Case Studies

- Case Study on Antiproliferative Effects : A study conducted on the compound's effects on MCF-7 cells revealed an IC50 value of 3.1 μM, indicating strong antiproliferative activity compared to traditional chemotherapeutics like doxorubicin and etoposide .

- Antioxidant Evaluation : In vitro assays demonstrated that the compound's antioxidant activity was significantly higher than that of BHT across multiple testing methods, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.